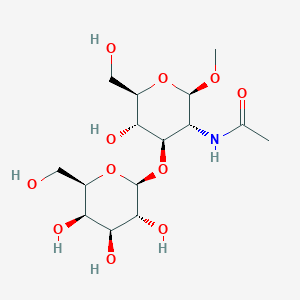

Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-b-D-glucopyranose

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide. Its molecular formula, C₁₅H₂₇NO₁₁ , corresponds to a molecular weight of 397.39 g/mol , with a CAS registry number of 75669-79-3 . The structure comprises a β-D-galactopyranose unit linked via a β1-3 glycosidic bond to a methylated N-acetylglucosamine residue (Figure 1).

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₇NO₁₁ | |

| Molecular Weight | 397.39 g/mol | |

| CAS RN | 75669-79-3 | |

| Glycosidic Linkage | β1-3 | |

| Solubility | Polar solvents (e.g., water) |

Conformational Studies of β1-3 Glycosidic Linkage

The β1-3 linkage confers distinct conformational flexibility compared to β1-4 bonds. Nuclear magnetic resonance (NMR) studies of analogous structures, such as lacto-N-biose I (Galβ1-3GlcNAc), reveal a twisted boat conformation for the galactose ring and a ⁴C₁ chair conformation for GlcNAc. This arrangement creates a 20°–30° dihedral angle (Φ/Ψ) at the glycosidic oxygen, enabling optimal hydrogen bonding with lectins and glycosidases. The β1-3 linkage’s resistance to hydrolysis by Escherichia coli β-galactosidase further underscores its structural uniqueness.

Enzymatic assays using pig trachea membrane preparations demonstrate that the β1-3 galactosyltransferase activity remains unaffected by high concentrations of N-acetylglucosamine (up to 200 mM), unlike β1-4 galactosyltransferases, which exhibit substrate inhibition. This property facilitates selective synthesis of β1-3-linked disaccharides for analytical applications.

Table 2: Enzymatic Hydrolysis Profiles

Comparative Analysis with β1-4 Linked Isomers

β1-3 and β1-4 isomers exhibit divergent biological roles due to their structural differences. For instance:

- Base Stability : β1-3-linked disaccharides are base-labile , with 80% degradation under alkaline conditions, whereas β1-4 linkages remain stable.

- Enzymatic Recognition : α-Lactalbumin selectively inhibits β1-4 galactosyltransferase but has no effect on β1-3 activity, highlighting evolutionary divergence in glycosyltransferase regulation.

- Thermodynamic Stability : Molecular dynamics simulations show β1-3 linkages possess higher torsional strain but greater solvent accessibility, enhancing their interaction with antibodies and microbial adhesins.

Table 3: Structural and Functional Comparison of β1-3 vs. β1-4 Isomers

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10-,11+,12-,13-,14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-AEBMIEDASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside, commonly referred to as Me-α-T antigen, is a glycosylated compound with significant biological relevance. It serves as a substrate for various enzymes and has been studied for its role in cancer biology and glycobiology. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and case studies.

- Molecular Formula : C₁₅H₂₇N₁O₁₁

- Molecular Weight : 397.39 g/mol

- CAS Number : 75669-79-3

- Structure : The compound features a methyl acetamido group attached to a glucopyranose ring which is further glycosylated with a β-D-galactopyranosyl moiety.

Enzymatic Substrate

Me-α-T antigen is primarily recognized as a substrate for 2,3-O-sialyltransferase , an enzyme involved in the sialylation of glycoconjugates. This enzymatic activity is crucial for the modification of glycoproteins and glycolipids, influencing their stability, recognition, and interaction with other biomolecules .

Role in Cancer Biology

Research indicates that Me-α-T antigen is associated with tumor biology, particularly in the expression of T antigens on cancer cells. These antigens can modulate immune responses and are often overexpressed in malignancies .

Case Studies

- Sialylation Impact on Tumor Cells : A study demonstrated that the sialylation of glycoproteins using Me-α-T antigen significantly altered the adhesion properties of cancer cells, enhancing their metastatic potential .

- Glycan Profiling in Cancer : In another case, researchers utilized Me-α-T antigen to profile glycan structures on the surface of cancer cells, revealing distinct patterns that correlate with disease progression .

Synthesis Pathways

The synthesis of Me-α-T antigen typically involves:

- Glycosylation Reactions : Utilizing β-D-galactopyranosyl donors and appropriate catalysts to facilitate the formation of glycosidic bonds.

- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized compound to ensure high purity (>98%) .

Analytical Data

The compound can be characterized using various spectroscopic methods:

- NMR Spectroscopy : Provides information about the molecular structure and confirms the presence of functional groups.

- Mass Spectrometry : Used to determine molecular weight and confirm identity.

Glycobiology Research

Me-α-T antigen is pivotal in studying glycan interactions in biological systems. Its role as a sialyltransferase substrate makes it valuable for understanding sialic acid biology in health and disease.

Potential Therapeutic Uses

Given its involvement in tumor biology, there is potential for developing therapeutic strategies targeting the pathways influenced by Me-α-T antigen. This could include designing inhibitors for sialyltransferases or utilizing it as a biomarker for cancer diagnostics .

Scientific Research Applications

Substrate for Enzymatic Reactions

Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranose serves primarily as a substrate for 2,3-O-sialyltransferase , an enzyme involved in the biosynthesis of sialylated glycans. This enzymatic activity is crucial for understanding glycan structures and their functions in biological systems. The compound's role in sialylation processes makes it valuable for studying cell signaling and interactions, particularly in immune responses and cellular adhesion mechanisms .

Cancer Research

The compound is associated with the T antigen, which is a tumor-associated disaccharide. Its structural similarity to naturally occurring glycans allows researchers to investigate its role in cancer cell biology. Studies have shown that alterations in glycosylation patterns, including those involving T antigen derivatives, can influence tumor progression and metastasis. Therefore, Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranose is utilized to explore potential biomarkers for cancer diagnosis and therapeutic targets .

Glycoscience

In the field of glycoscience, this compound aids researchers in understanding the complex interactions between carbohydrates and proteins. Its application extends to the development of glycoproteins and glycolipids used in vaccine formulations and drug delivery systems. The ability to manipulate glycan structures can lead to advancements in targeted therapies and personalized medicine .

Case Study 1: Enzymatic Activity Analysis

Researchers utilized Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranose to study the kinetics of sialyltransferase enzymes. The study demonstrated how variations in substrate concentration affected enzyme activity, providing insights into optimal conditions for enzymatic reactions. This research contributes to the broader understanding of carbohydrate metabolism and its implications in health and disease.

Case Study 2: Tumor Marker Identification

A study investigated the expression levels of T antigen derivatives, including Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranose, in various cancer cell lines. The findings indicated that elevated levels of this compound correlate with aggressive tumor phenotypes, suggesting its potential as a diagnostic marker for certain cancers .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Glycosidic Linkages

β-1,3 vs. β-1,4 Linkages

- Galβ1-3GlcNAc (Target Compound) : The β-1,3 linkage is associated with mucin-type O-glycans and selectin ligands. Its conformation allows accessibility for enzymes like β-1,3-galactosyltransferases .

- Galβ1-4GlcNAc (Lactosamine Analog) : Found in human milk oligosaccharides and blood group antigens. The β-1,4 linkage confers rigidity, influencing interactions with galectins and bacterial adhesins .

3-O-Methyl Substitution

- N-Acetyl-3-O-Methyllactosamine (): The 3-O-methyl group introduces steric hindrance, reducing enzymatic processing by glycosidases. This modification is exploited to study substrate specificity in glycosyltransferases .

Sulfated Derivatives

- Propargyl (3-O-Sulfo-β-D-Galactopyranosyl)-(1→4)-GlcNAc (): Sulfation at the 3-OH of galactose enhances binding to heparin-binding proteins and viral glycoproteins. The negative charge modulates solubility and electrostatic interactions .

Functional Group Modifications

Alkyl Glycosides

- Octyl 2-Acetamido-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside (CAS: 197390-85-5): The octyl aglycone confers amphiphilicity, enabling micelle formation for membrane protein studies. This contrasts with the methyl group in the target compound, which is less hydrophobic .

Benzyl-Protected Analogs

- Benzyl 2-Acetamido-6-O-benzyl-3-(β-L-fucopyranosyl)-4-β-D-galactopyranosyl-α-D-glucopyranoside (): Benzyl groups protect hydroxyls during synthesis, facilitating selective deprotection for branched oligosaccharides. Such derivatives are intermediates in fucosylated glycan synthesis .

Preparation Methods

Hydroxyl Group Protection

The synthesis begins with protecting reactive hydroxyl groups on both the galactose donor and glucosamine acceptor to ensure regioselectivity during glycosylation. Common protecting groups include:

-

Acetyl (Ac) : Provides temporary protection and is removable under basic conditions (e.g., Zemplén deacetylation with NaOMe/MeOH).

-

Benzyl (Bn) : Offers stability under acidic and glycosylation conditions, requiring hydrogenolysis (H₂/Pd-C) for removal.

-

Benzylidene acetal : Used for 4,6-O-protection on glucosamine to direct glycosylation to the 3-O position.

For example, methyl 2-acetamido-4,6-O-benzylidene-β-D-glucopyranoside is a key intermediate, where the benzylidene group ensures 3-OH remains unprotected for subsequent galactosylation.

Amino Group Protection

The 2-amino group on glucosamine is protected as a trifluoroacetamide (TFA) or azide to prevent side reactions. Azide groups are later reduced to amines using Staudinger conditions (PPh₃/H₂O) or catalytic hydrogenation.

Glycosylation Methods

Koenigs-Knorr Glycosylation

The β-D-galactopyranosyl donor is typically activated as a bromide or trichloroacetimidate. In a representative procedure:

Table 1: Glycosylation Reaction Conditions and Outcomes

Trichloroacetimidate-Based Glycosylation

Modern approaches favor trichloroacetimidate donors due to reduced toxicity compared to mercury-based promoters. For instance, β-D-galactopyranosyl trichloroacetimidate reacts with the glucosamine acceptor in CH₃CN at -15°C using TMSOTf as a catalyst, achieving 78% yield.

Deprotection and Final Product Isolation

Sequential Deprotection Steps

-

Benzylidene removal : Treatment with 80% aqueous acetic acid at 80°C for 15 hours cleaves the benzylidene group, yielding a diol intermediate.

-

Acetyl group removal : Zemplén deacetylation (NaOMe/MeOH) under anhydrous conditions.

-

Azide reduction : Catalytic hydrogenation (H₂/Pd-C) or Staudinger reaction converts the azide to an amine, followed by acetylation to form the 2-acetamido group.

Purification Techniques

-

Chromatography : Silica gel chromatography with benzene-acetone (50:1) or ethyl acetate-hexane gradients.

-

Crystallization : Recrystallization from ethanol/water mixtures enhances purity.

Industrial-Scale Production Challenges

Catalyst Removal

Mercury-based promoters pose toxicity and disposal challenges. Alternatives like TMSOTf or BF₃·Et₂O are preferred in industrial settings despite slightly lower yields.

Regioselectivity Optimization

Automated temperature control (-15°C to 25°C) and moisture-free environments are critical for maintaining β-selectivity during glycosylation.

Table 2: Scalability Data for Key Steps

| Step | Lab Scale Yield (%) | Pilot Scale Yield (%) | Challenges |

|---|---|---|---|

| Glycosylation | 87 | 72 | Catalyst recycling, solvent recovery |

| Benzylidene removal | 95 | 88 | Acid concentration control |

| Azide reduction | 92 | 85 | Hydrogenation safety protocols |

Q & A

Q. Key Differences :

- Enzymatic : High stereoselectivity but limited substrate flexibility. FUT5-mediated reactions yield >90% purity after HPLC .

- Chemical : Flexible for non-natural analogs but require meticulous deprotection steps. MALDI-TOF MS is critical for verifying molecular weight (e.g., observed 1487.1865 vs. calculated 1486.5546 ).

How can researchers resolve structural ambiguities in NMR spectra of this disaccharide, particularly overlapping signals in the anomeric region?

Basic Characterization :

1H and 13C NMR in D₂O are standard. Key markers include:

- Anomeric protons: δ 4.5–5.5 ppm (β-linkages typically <5.0 ppm; α >5.0 ppm).

- Acetamido methyl: δ ~2.0 ppm .

Advanced Conflict Resolution :

Overlapping signals (e.g., C3/C5 protons) can be resolved using 2D NMR (HSQC, COSY) to assign spin systems. For example, β-D-galactopyranosyl H1 shows coupling constants (J ≈ 7–8 Hz) distinct from α-linkages. 13C chemical shifts for C3 (β-D-galactose) appear at δ ~75–78 ppm, confirmed via HMBC correlations .

What in vitro models are suitable for studying the biological activity of this compound, particularly its role in cell adhesion or immune modulation?

Q. Basic Functional Analysis :

Q. Advanced Mechanistic Studies :

- Glycosylation Knockout Cells : CRISPR-edited HEK293 cells lacking endogenous β1-3-galactosyltransferases can assess the compound’s rescue of glycosylation defects .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to receptors like Siglec-7, which interacts with sialylated analogs .

How should researchers address discrepancies between calculated and observed molecular weights in MALDI-TOF MS?

Q. Basic Troubleshooting :

- Matrix Selection : Use 2,5-dihydroxybenzoic acid (DHB) for neutral glycans.

- Cation Adducts : Sodium adducts ([M+Na]+) are common; verify calculations include adduct mass (e.g., observed 1394.9209 vs. calculated 1394.4684 ).

Q. Advanced Contradiction Analysis :

- Isotopic Pattern Analysis : Check for impurities (e.g., incomplete deprotection) causing mass shifts.

- High-Resolution MS : Orbitrap or Q-TOF instruments resolve Δ <1 ppm errors, distinguishing isobaric isomers .

What orthogonal protection strategies are recommended for synthesizing sulfated derivatives of this compound?

Q. Basic Protection Schemes :

Q. Advanced Sulfation Methods :

- Enzymatic Sulfotransferases : ST6GalNAc-I transfers sulfate to C6 of GalNAc in buffer containing PAPS (3’-phosphoadenosine-5’-phosphosulfate) .

- Chemical Sulfation : SO₃·pyridine complex selectively sulfates primary hydroxyls (C6) at 0°C .

How can computational modeling predict the conformational flexibility of this disaccharide in solution?

Q. Basic In Silico Approaches :

- Molecular Dynamics (MD) : Simulate in explicit water (AMBER forcefield) to assess chair/boat transitions in pyranose rings.

- Glycam Web Server : Generate 3D structures with glycosidic torsion angles (Φ/Ψ) optimized for β1-3 linkages .

Q. Advanced Applications :

- Docking Studies : Model interactions with lectins (e.g., E-selectin) using AutoDock Vina. Key hydrogen bonds involve Gal C3-OH and GlcNAc N-acetyl .

- NMR Restraint-Driven Modeling : Incorporate NOE distances to refine ensemble conformations .

What strategies mitigate stereochemical inversion during glycosidic bond formation in chemical synthesis?

Q. Basic Stereocontrol :

Q. Advanced Catalysis :

- Brønsted Acid Catalysts : TMSOTf promotes β-selectivity in imidate donors.

- Enzyme Mimics : Thiourea catalysts enforce chair conformations to prevent α-side attack .

How do researchers validate the enzymatic activity of β1-3-galactosyltransferases used in synthesizing this compound?

Q. Basic Enzyme Assays :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.